Biotin-PEG6-Thalidomide is a specialized compound that integrates biotin, a vital nutrient involved in cellular metabolism, with thalidomide, a drug recognized for its immunomodulatory and anti-inflammatory properties. The inclusion of a polyethylene glycol (PEG) linker, specifically PEG6, enhances the compound's solubility and stability in aqueous environments. This compound is primarily utilized as a cereblon affinity probe in the field of proteolysis-targeting chimeras (PROTAC) and targeted protein degradation research .
Biotin-PEG6-Thalidomide can be classified as a bioconjugate due to its combination of biotin and thalidomide through a PEG linker. It is sourced from various chemical suppliers specializing in research-grade compounds, particularly those focusing on drug development and molecular biology applications .
The synthesis of Biotin-PEG6-Thalidomide involves multiple steps that begin with the preparation of both biotin and thalidomide derivatives. The process typically employs amide bond formation, where the biotin derivative is synthesized by attaching the PEG6 linker to biotin. This is followed by the conjugation of the thalidomide derivative to the PEG6 linker using similar amide bond formation techniques. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and N-hydroxysuccinimide, often performed in organic solvents such as dimethylformamide or dichloromethane .
The synthesis may also utilize click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition, to create stable linkages between the components. This method is favored for its efficiency and ability to produce high yields under mild conditions .
The molecular formula for Biotin-PEG6-Thalidomide is with a molecular weight of approximately 791.9 Da. The structure features:
The InChI key for this compound is UCCXTWDQIINXHE-LYBHRTGISA-N, which provides a unique identifier for its chemical structure .
Biotin-PEG6-Thalidomide participates in various chemical reactions:
Common reagents used include copper catalysts for click reactions, along with solvents like dimethylformamide and dichloromethane. These reactions are typically conducted under mild conditions to prevent degradation of sensitive components .
Biotin-PEG6-Thalidomide functions primarily by binding to cereblon, a substrate receptor within the E3 ubiquitin ligase complex. This binding promotes the ubiquitination of target proteins, leading to their degradation via the proteasome pathway. The PEG6 linker enhances solubility and stability, facilitating effective interaction with molecular targets. The thalidomide component is responsible for binding to cereblon, while the biotin part allows for easy detection and purification of the compound .
Biotin-PEG6-Thalidomide exhibits several notable physical and chemical properties:
These properties make it an effective tool for biochemical applications involving protein interactions .
Biotin-PEG6-Thalidomide has extensive applications across various scientific fields:
This compound's unique combination of functionalities makes it invaluable in advancing research in targeted therapies and drug development strategies.
Biotin-Polyethylene Glycol6-Thalidomide exemplifies the modular architecture central to Proteolysis-Targeting Chimeras (PROTACs). This heterobifunctional molecule integrates three distinct units:
This design enables the simultaneous engagement of two biological targets: Cereblon (CRBN), an E3 ubiquitin ligase component, and a protein of interest tagged with biotin-binding proteins. The molecular weight of 791.91 Da (C37H53N5O12S) reflects this tripartite structure [1] [3]. PROTACs function through ternary complex formation, where the chimera bridges CRBN with the target protein, triggering ubiquitination and proteasomal degradation. This degradation occurs catalytically, enabling sustained target depletion without stoichiometric consumption of the chimera [2] [4].
Table 1: Structural Components of Biotin-Polyethylene Glycol6-Thalidomide
Module | Chemical Function | Role in PROTAC Mechanism |
---|---|---|
Biotin | High-affinity streptavidin/biotin binding (Kd ~10−14 M) | Captures biotinylated target proteins |
PEG6 Spacer | Hydrophilic hexaethylene glycol chain | Optimizes solubility and spatial separation |
Thalidomide | Cereblon-binding ligand | Recruits CRBN E3 ubiquitin ligase complex |
The hexaethylene glycol (PEG6) spacer critically addresses hydrophobicity challenges inherent to PROTAC architectures. This flexible 24-atom chain (-O-CH2-CH2)6 significantly enhances aqueous solubility, with experimental data confirming dissolution at 100 mg/mL in dimethyl sulfoxide and 2.5 mg/mL in saline-based buffers [2] [3] [6]. This property is mechanistically attributed to:
Pharmacokinetically, polyethylene glycol spacers reduce nonspecific binding and improve biodistribution. Biotin-Polyethylene Glycol6-Thalidomide maintains stability across physiological pH ranges (tested pH 5.76–7.78), with the polyethylene glycol spacer conferring resistance to enzymatic degradation compared to peptide-based linkers [6] [10].
Table 2: Solubility Profile of Biotin-Polyethylene Glycol6-Thalidomide
Solvent System | Solubility (mg/mL) | Experimental Conditions |
---|---|---|
Dimethyl Sulfoxide | 100 | 25°C, ultrasonic treatment |
Dimethylformamide | High | BPS Bioscience testing [3] |
40% Polyethylene Glycol 300/5% Tween-80/45% Saline | 2.5 | Protocol for in vivo studies [2] [4] |
Acetonitrile | Moderate | Used in chromatographic purification [3] |
The terminal biotin module serves as a universal affinity tag leveraging the strongest known non-covalent biological interaction (Kd = 10−14–10−15 M with streptavidin). This enables three principal applications:
The ureido ring of biotin remains solvent-exposed when conjugated via its valeric acid side chain, preserving streptavidin-binding capability. This orientation is maintained through amide bond formation with the polyethylene glycol spacer, ensuring the binding pocket remains accessible [6] [8]. Commercial availability (CAS 2144775-48-2) under "research use only" status facilitates these biochemical applications without requiring custom synthesis [3] [6].
The thalidomide moiety binds CRBN within a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400 in human CRBN), inducing conformational changes necessary for ubiquitin ligase activation. Key structural features governing this interaction include:
Biotin-Polyethylene Glycol6-Thalidomide retains this binding functionality, as demonstrated by its inhibition of CRBN auto-ubiquitylation in biochemical assays [2] [4]. The attachment point at the phthalimide nitrogen (N1 position) preserves the carbonyl orientations essential for CRBN recognition. This modification strategy mirrors clinically successful CRBN recruiters like lenalidomide while enabling bifunctional conjugation [7].
Table 3: Biophysical Characterization of Thalidomide Enantiomer Binding to Cereblon
Parameter | (S)-Thalidomide | (R)-Thalidomide | Experimental Method |
---|---|---|---|
KD (μM) | 0.4–0.6 | 3.6–5.4 | Isothermal Titration Calorimetry [5] |
IC50 (Auto-ubiquitylation) | 1.2 ± 0.3 μM | 11.7 ± 2.1 μM | In vitro ubiquitination assay [5] |
Ternary Complex Stability (ΔG, kJ/mol) | −38.2 | −32.7 | Surface plasmon resonance [7] |
The structural basis for this enantioselectivity was elucidated via X-ray crystallography, revealing that (S)-thalidomide adopts a relaxed glutarimide conformation maximizing van der Waals contacts with Trp380 and Trp400. Molecular dynamics simulations indicate the polyethylene glycol spacer does not perturb this binding mode, allowing unhindered CRBN engagement while extending the biotin tag toward solvent-exposed regions [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1